JP1302 dihydrochloride

説明

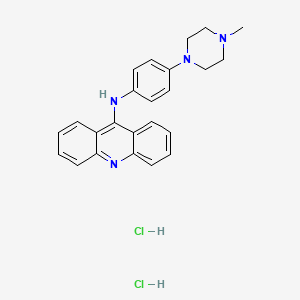

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZOADYFJAJZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of JP1302 Dihydrochloride

Abstract

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic G protein-coupled receptor family.[1][2][3][4] Its selectivity makes it a critical pharmacological tool for elucidating the specific physiological and pathophysiological roles of the α2C-adrenoceptor in the central nervous system (CNS) and periphery.[5] This document provides a comprehensive overview of the mechanism of action of JP1302, supported by quantitative binding and functional data, detailed experimental protocols, and visual diagrams of its associated signaling pathways. Emerging research indicates its potential therapeutic utility in neuropsychiatric disorders and renal dysfunction.[3][4][6]

Core Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the α2C-adrenoceptor. α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[7] These receptors are classically located on presynaptic nerve terminals and function as autoreceptors; when activated by endogenous catecholamines like norepinephrine, they inhibit further neurotransmitter release in a negative feedback loop.[7]

JP1302 exhibits high affinity and selectivity for the α2C subtype over the α2A and α2B subtypes.[1][5] By binding to the α2C-adrenoceptor, JP1302 blocks the binding of endogenous agonists, thereby preventing receptor activation. This blockade leads to a disinhibition of the neuron, effectively increasing neurotransmitter release in tissues and brain regions where the α2C-adrenoceptor is expressed, such as the basal ganglia, hippocampus, and cerebral cortex.[7] This targeted disinhibition is believed to underlie its observed antidepressant and antipsychotic-like effects in preclinical models.[6]

Signaling Pathway

The α2C-adrenoceptor, like other α2 subtypes, couples to the Gi signaling pathway. The antagonism by JP1302 directly interferes with this cascade:

-

Agonist Binding (Blocked by JP1302): Under normal physiological conditions, norepinephrine binds to the α2C-adrenoceptor.

-

G-Protein Activation (Inhibited): This binding would typically activate the associated Gi protein, causing its dissociation into Gαi and Gβγ subunits.

-

Adenylyl Cyclase Inhibition (Prevented): The activated Gαi subunit would then inhibit the enzyme adenylyl cyclase.

-

cAMP Reduction (Prevented): This inhibition prevents the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.

-

PKA Activity (Maintained): By blocking this entire cascade at the receptor level, JP1302 prevents the decrease in cAMP, thus maintaining the activity of Protein Kinase A (PKA) and other downstream effectors.

Caption: JP1302 blocks norepinephrine from activating the α2C-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data

The selectivity and potency of JP1302 have been quantified through various in vitro assays. The data clearly demonstrates its high affinity for the human α2C-adrenoceptor subtype.

Table 1: Binding Affinity (Ki) of JP1302 for Human α2-Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) | Fold Selectivity (over α2C) | Reference |

| Human α2C | 28 | - | [1] |

| Human α2B | 1470 | ~53x | [1] |

| Human α2D | 1700 | ~61x | [1] |

| Human α2A | 3150 | ~113x | [1] |

| Note: The α2D subtype is the rodent ortholog of the human α2A subtype. |

Table 2: Antagonist Potency (KB) of JP1302 at Human α2-Adrenoceptor Subtypes

| Receptor Subtype | KB (nM) | Reference |

| Human α2C | 16 | [1][6] |

| Human α2A | 1500 | [6] |

| Human α2B | 2200 | [6] |

Experimental Protocols

The characterization of JP1302 relies on established in vitro and in vivo pharmacological assays.

In Vitro Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Preparation: Cell membranes are prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).

-

Reaction Mixture: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]rauwolscine).

-

Competition: Increasing concentrations of the unlabeled test compound (JP1302) are added to the mixture. JP1302 competes with the radioligand for binding to the receptor.

-

Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of JP1302 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine the Ki value of JP1302.

In Vitro [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding (G-protein activation) to determine antagonist potency (KB).

-

Principle: When a Gi-coupled receptor is activated by an agonist, it catalyzes the exchange of GDP for GTP on the Gαi subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state.

-

Protocol:

-

Receptor-expressing cell membranes are incubated with a fixed, sub-maximal concentration of an agonist (e.g., adrenaline) to stimulate the receptor.[1]

-

Increasing concentrations of the antagonist (JP1302) are added to the mixture along with [³⁵S]GTPγS.

-

JP1302 competes with the agonist, reducing receptor activation and subsequent [³⁵S]GTPγS binding.

-

The amount of bound [³⁵S]GTPγS is quantified via filtration and scintillation counting.

-

-

Analysis: The data is used to calculate the antagonist's potency (KB), reflecting its ability to block the functional response to the agonist. JP1302 potently antagonizes adrenaline-stimulated [³⁵S]GTPγS binding at the α2C-adrenoceptor.[1]

In Vivo Behavioral Models

JP1302's effects on the CNS have been demonstrated in rodent models of depression and psychosis.[6]

-

Forced Swim Test (FST): An established model for assessing antidepressant-like activity.

-

Procedure: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured.

-

Drug Administration: JP1302 (1-10 μmol/kg) or a control vehicle is administered prior to the test.[5]

-

Result: A significant reduction in immobility time is interpreted as an antidepressant-like effect. JP1302 effectively reduces immobility in this test.[6]

-

-

Prepulse Inhibition (PPI) of Startle: A model used to screen for antipsychotic-like properties.

-

Procedure: The acoustic startle reflex is measured in response to a loud noise. PPI occurs when a weaker preceding stimulus (prepulse) inhibits the startle response. This process is deficient in schizophrenic patients and can be pharmacologically induced in rodents using NMDA antagonists like phencyclidine (PCP).

-

Drug Administration: PCP is administered to induce a PPI deficit. JP1302 (e.g., 5 μmol/kg) is then co-administered.[5]

-

Result: JP1302 was found to completely reverse the PCP-induced deficit in PPI, suggesting antipsychotic-like potential.[5][6]

-

Caption: Experimental workflow for the Forced Swim Test (FST) to evaluate antidepressant-like effects.

Conclusion

This compound is a highly selective α2C-adrenoceptor antagonist with a well-defined mechanism of action. Its ability to potently and selectively block the Gi-coupled inhibitory signaling of the α2C-adrenoceptor makes it an invaluable tool for CNS research. The quantitative data underscores its selectivity, and preclinical studies using established protocols have demonstrated its potential antidepressant and antipsychotic-like effects. Further investigation into the therapeutic applications of targeting the α2C-adrenoceptor with compounds like JP1302 is warranted.

References

- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

JP1302 Dihydrochloride: A Technical Guide for Researchers

An In-depth Review of the Potent and Selective α2C-Adrenoceptor Antagonist

Introduction

JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1][2] Its selectivity for the α2C subtype over other α2-adrenoceptor subtypes makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of the α2C-adrenoceptor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of adrenergic systems.

Chemical and Physical Properties

This compound, with the chemical name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a water-soluble compound.[1] Its purity is typically reported as ≥98% as determined by HPLC.[1]

| Property | Value | Reference |

| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride | [1] |

| Molecular Formula | C24H24N4.2HCl | [1] |

| Molecular Weight | 441.4 g/mol | [1] |

| CAS Number | 1259314-65-2 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Water (44.14 mg/mL, 100 mM) | [1] |

| Storage | Store at -20°C | [1] |

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the α2C-adrenoceptor. This receptor is a member of the α2-adrenergic receptor family, which are G protein-coupled receptors that couple to inhibitory G proteins (Gi/o). The primary mechanism of action of α2-adrenoceptor agonists is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the α2C-adrenoceptor, JP1302 blocks the effects of endogenous agonists like norepinephrine and epinephrine, thereby preventing the downstream signaling cascade.

Signaling Pathway of α2C-Adrenoceptor Antagonism by JP1302

The following diagram illustrates the signaling pathway inhibited by JP1302. Under normal conditions, agonist binding to the α2C-adrenoceptor leads to the activation of the Gi protein, which in turn inhibits adenylyl cyclase, reducing cAMP production and subsequent signaling. JP1302 blocks this initial binding step.

Quantitative Data

The selectivity of this compound is demonstrated by its binding affinity (Ki) and antagonist potency (KB) at various human α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of JP1302 at Human α2-Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. α2C |

| α2C | 28 | - |

| α2B | 1470 | ~53-fold |

| α2A | 3150 | ~113-fold |

| α2D (rodent) | 1700 | ~61-fold |

| Data from Tocris Bioscience.[1] |

Table 2: Antagonist Potency (KB) of JP1302

| Assay | Receptor Subtype | KB (nM) |

| [35S]GTPγS Binding | Human α2C | 16 |

| [35S]GTPγS Binding | Human α2A | 1500 |

| [35S]GTPγS Binding | Human α2B | 2200 |

| Data from Tocris Bioscience and Sallinen et al., 2007.[1][3] |

Table 3: In Vivo Efficacy of JP1302

| Animal Model | Effect | Dosage |

| Forced Swimming Test (FST) | Decreased immobility time | 1-10 µmol/kg |

| Prepulse Inhibition (PPI) Test | Reversal of phencyclidine-induced deficit | 5 µmol/kg |

| Data from Sallinen et al., 2007. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on standard pharmacological assays.

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of JP1302 for the α2-adrenoceptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human α2A-, α2B-, or α2C-adrenoceptors are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Binding Reaction: In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-adrenoceptors) and a range of concentrations of this compound. The incubation is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of JP1302 that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for KB determination)

This functional assay measures the ability of JP1302 to antagonize agonist-stimulated G protein activation.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Binding Reaction: Cell membranes are incubated in a buffer containing MgCl2, GDP, and varying concentrations of this compound. An α2-adrenoceptor agonist (e.g., norepinephrine) is added to stimulate G protein activation. The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Filtration and Quantification: The reaction is terminated and radioactivity is quantified as described for the radioligand binding assay.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated by subtracting basal binding from the total binding in the presence of the agonist. The antagonist potency (KB) of JP1302 is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of different concentrations of JP1302, using Schild regression analysis.

In Vivo Behavioral Assays

This test is a widely used model to screen for antidepressant-like activity.

Methodology:

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice or rats are administered this compound or vehicle via a suitable route (e.g., intraperitoneally) at a specified time before the test. Each animal is placed individually into the cylinder for a 6-minute session. The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.

-

Data Analysis: The mean immobility time for the JP1302-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

This test measures sensorimotor gating, a process that is deficient in some neuropsychiatric disorders like schizophrenia.

Methodology:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Procedure: Animals are placed in the startle chamber and allowed to acclimatize. The test session consists of a series of trials, including trials with a startling pulse alone (e.g., 120 dB) and trials where the pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB). To induce a PPI deficit, animals can be pre-treated with a compound like phencyclidine (PCP). This compound or vehicle is administered before the test session.

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle response with prepulse / startle response without prepulse)] x 100. The ability of JP1302 to reverse a PCP-induced deficit in PPI is assessed by comparing the %PPI between treatment groups.

Conclusion

This compound is a highly selective and potent α2C-adrenoceptor antagonist that has proven to be an invaluable tool in neuroscience and pharmacology research. Its well-defined mechanism of action and the availability of detailed experimental protocols for its characterization facilitate its use in investigating the role of the α2C-adrenoceptor in various physiological and pathological processes. The data presented in this technical guide underscore its potential for exploring novel therapeutic strategies for neuropsychiatric and other disorders.

References

The Discovery and Synthesis of JP1302 Dihydrochloride: A Selective α2C-Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3] Its high selectivity and potent antagonist activity have made it an invaluable asset in neuroscience and drug discovery, particularly in the exploration of novel treatments for neuropsychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, offering researchers and drug development professionals a detailed resource for their work.

The discovery of JP1302 was driven by the need for subtype-selective ligands to dissect the individual functions of the α2A, α2B, and α2C-adrenoceptors, which were previously challenging to study due to the lack of specific pharmacological tools.[1] JP1302, chemically known as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, was identified as a potent and selective antagonist of the human α2C-adrenoceptor.[4]

Discovery and Pharmacological Profile

The seminal work by Sallinen and colleagues in 2007 introduced JP1302 as a novel and highly selective α2C-adrenoceptor antagonist.[1] Their research demonstrated its significant selectivity over other α2-adrenoceptor subtypes, providing a much-needed tool to explore the therapeutic potential of α2C-adrenoceptor modulation.

Binding Affinity and Functional Antagonism

The selectivity and potency of this compound have been quantified through rigorous in vitro binding and functional assays. The binding affinities (Ki) and antagonist potencies (KB) at human α2-adrenoceptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (KB, nM) |

| Human α2A | 3150 | 1500 |

| Human α2B | 1470 | 2200 |

| Human α2C | 28 | 16 |

| Rodent α2D | 1700 | Not Reported |

Data sourced from Tocris Bioscience and Sallinen et al. (2007).[1][4]

These data highlight the approximately 50- to 100-fold selectivity of JP1302 for the α2C-adrenoceptor subtype compared to the α2A and α2B subtypes.[4][5]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in a single public-domain source, a plausible synthetic route can be constructed based on established methods for the synthesis of related 9-aminoacridine and 4-(4-methylpiperazin-1-yl)aniline derivatives. The proposed synthesis involves two main stages: the synthesis of the key intermediate, 4-(4-methylpiperazin-1-yl)aniline, and its subsequent condensation with 9-chloroacridine, followed by conversion to the dihydrochloride salt.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Synthesis of 4-(4-methylpiperazin-1-yl)aniline (Key Intermediate)

A common method for the synthesis of 2-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine)ethanone. A similar approach can be adapted for the 4-substituted isomer.

-

Amidation: p-Nitroaniline is reacted with 1-(4-methylpiperazine)ethanone in a suitable solvent.

-

Reduction: The resulting amide intermediate is then reduced to yield 4-(4-methylpiperazin-1-yl)aniline.

Synthesis of this compound

The final steps of the synthesis would likely follow a procedure similar to that described in patents for related 9-aminoacridine derivatives.

-

Condensation: 9-chloroacridine and 4-(4-methylpiperazin-1-yl)aniline are reacted in a suitable solvent, often in the presence of a base.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

-

Salt Formation: The purified free base of JP1302 is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of JP1302 for the α2-adrenoceptor subtypes.

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Functional Antagonism Assay

This assay measures the ability of JP1302 to antagonize agonist-stimulated G-protein activation, providing a measure of its functional potency (KB).

Caption: Workflow for a [35S]GTPγS functional antagonism assay.

Forced Swim Test (FST)

The FST is a behavioral test in rodents used to assess antidepressant-like activity.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure: Mice are placed in the water for a 6-minute session.

-

Data Collection: The duration of immobility during the last 4 minutes of the test is recorded.

-

Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways

JP1302 exerts its effects by blocking the canonical signaling pathway of the α2C-adrenoceptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR).

Caption: α2C-Adrenoceptor signaling pathway and the antagonistic action of JP1302.

Conclusion

This compound is a pivotal pharmacological agent that has significantly advanced our understanding of the α2C-adrenoceptor. Its high selectivity and potent antagonist activity make it an indispensable tool for researchers in both basic and translational science. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route, key experimental protocols for its characterization, and its mechanism of action at the cellular level. As research into the therapeutic potential of targeting the α2C-adrenoceptor continues, JP1302 will undoubtedly remain a cornerstone of these investigations.

References

- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

The α2C-Adrenoceptor in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the α2C-adrenoceptor's function within the central nervous system (CNS). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the receptor's signaling pathways, quantitative data on its properties, and methodologies for its study.

Introduction to the α2C-Adrenoceptor

The α2C-adrenoceptor is a subtype of the α2-adrenergic receptor family, which also includes the α2A and α2B subtypes. These G-protein coupled receptors (GPCRs) are critical in regulating neurotransmitter release from both sympathetic nerves and central adrenergic neurons.[1] While the α2A subtype is the most abundant in the CNS, the α2C-adrenoceptor, constituting about 10% of the total α2-receptors in the brain, plays a distinct and significant role in modulating neurotransmission.[2] Its expression is particularly noted in the ventral and dorsal striatum, hippocampus, and olfactory tubercle.[2][3]

Functionally, the α2C-adrenoceptor is primarily known for its role as a presynaptic autoreceptor and heteroreceptor, modulating the release of norepinephrine and other neurotransmitters like dopamine and serotonin.[2][4] It is particularly influential during periods of low neuronal activity, complementing the α2A subtype which is more engaged at higher stimulation frequencies.[1][2] This unique functional profile has implicated the α2C-adrenoceptor in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, depression, and cognitive dysfunctions, making it a promising target for novel therapeutic interventions.[2][5]

Quantitative Data

Ligand Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki values in nM) of various ligands for the human α2-adrenoceptor subtypes. A lower Ki value indicates a higher binding affinity.

| Ligand | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Reference |

| Agonists | ||||

| Norepinephrine | 109 | 23 | 3.8 | [6] |

| Dopamine | - | - | High Affinity | [6] |

| Brimonidine | - | - | - | [7] |

| Moxonidine | - | - | - | [7] |

| Naphazoline | - | - | - | [7] |

| Dexmedetomidine | - | - | - | [7] |

| Antagonists | ||||

| Atipamezole | - | - | - | [8] |

| Idazoxan | - | - | - | [9] |

| Mirtazapine | - | - | - | [9] |

| ORM-10921 | 10-100 fold lower than α2C | - | 0.078 - 1.2 | [10] |

| Brexpiprazole | - | <1 | <1 | [10] |

| Rauwolscine | - | - | - | [11] |

| Yohimbine | - | - | - | [2] |

| JP-1302 | - | - | Selective | [2] |

| ORM-13070 | - | - | Selective | [2][12] |

| ORM-12741 | - | - | Selective | [2][12] |

Note: A comprehensive list of Ki values for numerous compounds can be found in specialized databases such as the IUPHAR/BPS Guide to PHARMACOLOGY. The lack of highly selective ligands has been a historical challenge in the field.[13]

Receptor Density (Bmax) in the Central Nervous System

The density of α2C-adrenoceptors varies across different brain regions. The following table presents Bmax values (in pmol/mg protein or similar units) from autoradiography studies.

| Brain Region | Bmax (pmol/mg protein) | Species | Reference |

| Cortex | 0.33 ± 0.02 (total α2) | Rat | [14] |

| Striatum | 0.13 ± 0.02 (total α2) | Rat | [14] |

| Striatum | High Density | Human, Monkey, Rodent | [2] |

| Hippocampus | High Density | Human, Monkey, Rodent | [2] |

| Olfactory Tubercle | High Density | Human, Monkey, Rodent | [2] |

| Cerebellum | Devoid of receptors | Human, Monkey, Rodent | [2] |

Note: The striatum expresses similar densities of both α2A and α2C adrenoceptors.[14]

Effects of α2C-Adrenoceptor Modulation on Behavior in Animal Models

Studies using genetically modified mice (knockout [KO] and overexpression [OE]) have been instrumental in elucidating the behavioral functions of the α2C-adrenoceptor.

| Behavioral Paradigm | α2C-KO Mice Phenotype | α2C-OE Mice Phenotype | Reference |

| Locomotor Activity | Increased amphetamine-induced activity | - | [15] |

| Acoustic Startle Reflex | Enhanced startle response | Decreased startle response | [4][10][16] |

| Prepulse Inhibition (PPI) | Diminished PPI | Enhanced PPI | [4][10][16] |

| Aggression | Shortened attack latency | Lengthened attack latency | [4][10][16] |

| Forced Swim Test | Decreased immobility (antidepressant-like) | Increased immobility (pro-depressive-like) | [2][17][18] |

| Stress Response | Attenuated elevation of plasma corticosterone | Increased corticosterone after repeated stress | [17][18] |

Signaling Pathways

The α2C-adrenoceptor primarily couples to inhibitory G-proteins of the Gi/o family.[19] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

Canonical Gi/o Signaling Pathway

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream target proteins. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.

Figure 1. Canonical Gi/o signaling pathway of the α2C-adrenoceptor.

Non-Canonical and Downstream Signaling

Beyond the canonical inhibition of adenylyl cyclase, α2C-adrenoceptor activation can lead to other signaling events. There is evidence for the involvement of MAPK/ERK signaling pathways and the regulation of ion channels, which contribute to the diverse physiological effects of this receptor.[13]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the α2C-adrenoceptor.

Materials:

-

Cell membranes expressing the α2C-adrenoceptor (from transfected cell lines or tissue homogenates).

-

Radioligand (e.g., [3H]Rauwolscine or a more specific ligand if available).

-

Test compounds (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

-

Filter harvester.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (e.g., 50-100 µg of protein).

-

A fixed concentration of radioligand.

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of a known α2-adrenoceptor antagonist.

-

For total binding, add binding buffer instead of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2. Experimental workflow for a radioligand binding assay.

In Situ Hybridization

This protocol provides a general outline for detecting α2C-adrenoceptor mRNA in brain tissue sections.

Materials:

-

Cryostat or microtome.

-

Superfrost Plus slides.

-

Labeled antisense riboprobe for α2C-adrenoceptor mRNA (e.g., 35S- or DIG-labeled).

-

Labeled sense riboprobe (as a negative control).

-

Hybridization buffer.

-

Wash solutions of varying stringency.

-

Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and colorimetric substrates, or photographic emulsion for radioactive probes).

-

Microscope.

Procedure:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain, and post-fix. Cryoprotect the tissue in sucrose solution before sectioning on a cryostat. Mount the sections onto slides.

-

Prehybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding. This may include proteinase K digestion and acetylation.

-

Hybridization: Apply the labeled antisense probe (and sense probe on control slides) in hybridization buffer to the sections. Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).

-

Post-hybridization Washes: Wash the slides in solutions of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.

-

Detection:

-

For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Visualize the signal using a colorimetric substrate.

-

For radioactive probes, dip the slides in photographic emulsion and expose for a period of time. Develop the slides to visualize the silver grains.

-

-

Analysis: Examine the slides under a microscope to determine the cellular and regional distribution of the α2C-adrenoceptor mRNA signal.

In Vivo Microdialysis

This protocol describes the general procedure for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following modulation of α2C-adrenoceptor activity.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

-

Test compounds (α2C-adrenoceptor agonist or antagonist).

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.

-

Drug Administration: Administer the α2C-adrenoceptor modulating drug (e.g., systemically via injection or locally through the microdialysis probe).

-

Post-drug Collection: Continue to collect dialysate samples to measure the effect of the drug on neurotransmitter levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using a sensitive analytical method like HPLC-ED to quantify the concentrations of norepinephrine, dopamine, and/or serotonin.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and analyze the data statistically.

Role in CNS Disorders and Therapeutic Potential

The unique distribution and function of the α2C-adrenoceptor in the CNS have positioned it as a key player in several neuropsychiatric conditions.

Schizophrenia and Cognitive Deficits

Dysregulation of dopaminergic and noradrenergic signaling is a hallmark of schizophrenia. The α2C-adrenoceptor's ability to modulate dopamine release in the striatum and prefrontal cortex suggests its involvement in the pathophysiology of this disorder.[2] Antagonism of α2C-adrenoceptors has been proposed as a therapeutic strategy to enhance cortical dopamine levels, potentially alleviating cognitive and negative symptoms of schizophrenia.[20]

Depression and Stress-Related Disorders

Animal studies have demonstrated a significant role for the α2C-adrenoceptor in mediating behavioral responses to stress and in models of depression.[17][18] The antidepressant-like phenotype of α2C-KO mice and the pro-depressive-like phenotype of α2C-OE mice in the forced swim test suggest that antagonism of this receptor could be a novel antidepressant strategy.[2] This is further supported by the observation that α2C-KO mice show a blunted stress-induced corticosterone response.[17][18]

Figure 3. Logical relationship of α2C-adrenoceptor function in CNS disorders.

Conclusion

The α2C-adrenoceptor is a nuanced modulator of central neurotransmission with a distinct functional profile that sets it apart from other α2-adrenoceptor subtypes. Its strategic location in brain regions critical for motor control, emotion, and cognition, combined with its specific role in fine-tuning neurotransmitter release, underscores its importance in both normal brain function and the pathophysiology of neuropsychiatric disorders. While the development of highly selective ligands remains a key challenge, the growing body of evidence from genetic and pharmacological studies continues to highlight the α2C-adrenoceptor as a compelling target for the development of novel therapeutics for conditions such as schizophrenia and depression. This technical guide provides a foundational resource for researchers aiming to further unravel the complexities of the α2C-adrenoceptor and translate these findings into clinical applications.

References

- 1. Highly sensitive radioactive in situ hybridization using full length hydrolyzed riboprobes to detect alpha 2 adrenoceptor subtype mRNAs in adult and developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha2C adrenoceptors inhibit adenylyl cyclase in mouse striatum: potential activation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A PET Tracer for Brain α2C Adrenoceptors, (11)C-ORM-13070: Radiosynthesis and Preclinical Evaluation in Rats and Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. guidetopharmacology.org [guidetopharmacology.org]

- 16. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 17. news-medical.net [news-medical.net]

- 18. Genetic alteration of the alpha2-adrenoceptor subtype c in mice affects the development of behavioral despair and stress-induced increases in plasma corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 20. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

JP1302 dihydrochloride target selectivity and binding affinity

An In-Depth Technical Guide to the Target Selectivity and Binding Affinity of JP1302 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective antagonist of the alpha-2C adrenergic receptor (α2C-adrenoceptor).[1][2][3][4][5][6][7][8][9] This high degree of selectivity, particularly over the α2A and α2B subtypes, establishes JP1302 as a critical pharmacological tool for investigating the specific physiological and pathological roles of the α2C-adrenoceptor.[3][10] Its demonstrated antidepressant and antipsychotic-like effects in preclinical models highlight its therapeutic potential for neuropsychiatric disorders.[2][3][11][12][13] This document provides a comprehensive overview of the binding affinity and target selectivity of JP1302, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Target Profile and Binding Affinity

This compound is characterized by its high-affinity binding to the human α2C-adrenoceptor. Quantitative analysis reveals a dissociation constant for the antagonist (Kb) of 16 nM and a binding affinity (Ki) of 28 nM for the human α2C-receptor.[1][2][3][4][7][8][11][14][15][16]

Table 1: Binding Affinity and Antagonist Potency of JP1302 at the Human α2C-Adrenoceptor

| Parameter | Value (nM) | Description |

| Ki | 28 | Inhibitor Constant: Represents the binding affinity of JP1302 to the α2C-adrenoceptor. |

| Kb | 16 | Antagonist Dissociation Constant: Represents the concentration of JP1302 required to occupy 50% of the α2C-receptors in the absence of an agonist. |

Data sourced from multiple references.[1][2][3][4][7][11][13]

Target Selectivity Profile

The utility of JP1302 as a research tool and potential therapeutic agent is underscored by its remarkable selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. It demonstrates an approximately 100-fold higher affinity for the α2C subtype compared to the α2A and α2B subtypes.[3][10] This selectivity is crucial for dissecting the specific functions of the α2C-receptor, which have been implicated in various central nervous system processes.

Table 2: Selectivity Profile of JP1302 Across Human α2-Adrenoceptor Subtypes

| Target Receptor Subtype | Parameter | Value (nM) | Selectivity Fold (vs. α2C) |

| Human α2C-Adrenoceptor | Kb | 16 | - |

| Human α2A-Adrenoceptor | Kb | 1,500 | ~94-fold |

| Human α2B-Adrenoceptor | Kb | 2,200 | ~138-fold |

| Human α2C-Adrenoceptor | Ki | 28 | - |

| Human α2A-Adrenoceptor | Ki | 3,150 | ~113-fold |

| Human α2B-Adrenoceptor | Ki | 1,470 | ~53-fold |

| Rodent α2D-Adrenoceptor* | Ki | 1,700 | ~61-fold |

*The α2D-adrenoceptor is the rodent ortholog of the human α2C-adrenoceptor. Data sourced from multiple references.[13][16]

Signaling Pathway

The α2C-adrenoceptor, like other α2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[17] As an antagonist, JP1302 blocks the binding of endogenous agonists like norepinephrine and epinephrine to the α2C-receptor. This action prevents the activation of the associated Gi/o protein, thereby inhibiting the downstream signaling cascade which includes the suppression of adenylyl cyclase activity and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.

Caption: JP1302 antagonism of the α2C-adrenoceptor signaling pathway.

Experimental Protocols

The binding affinity (Ki) and antagonist functional potency (Kb) of JP1302 were determined using standard in vitro pharmacological assays.[13]

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitor constant (Ki) of JP1302 for the α2C-adrenoceptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α2C-adrenoceptor.

-

Radioligand (e.g., [3H]-Rauwolscine), a non-subtype-selective α2-antagonist.

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Preparation: Serially dilute JP1302 to obtain a range of concentrations.

-

Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer, a concentration of JP1302, or the non-specific binding control.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each JP1302 concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the JP1302 concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of JP1302 that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (for Kb Determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. For Gi-coupled receptors, this often involves measuring changes in cAMP levels.

Objective: To determine the functional antagonist dissociation constant (Kb) of JP1302.

Materials:

-

Whole cells stably expressing the human α2C-adrenoceptor.

-

An α2-adrenoceptor agonist (e.g., UK 14,304).

-

This compound (test antagonist).

-

Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase biosensor).[18]

Protocol:

-

Cell Culture: Plate the cells in a suitable microplate format and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of JP1302 for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a range of concentrations of the agonist (creating a full dose-response curve) to the wells, in the presence of forskolin and the fixed concentrations of JP1302.

-

Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for the agonist-induced inhibition of cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the agonist dose-response curves (cAMP level vs. log[Agonist]) for each concentration of JP1302.

-

Observe the rightward shift in the agonist's EC50 value caused by the competitive antagonism of JP1302.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Perform a Schild regression by plotting log(DR - 1) versus the logarithm of the molar concentration of JP1302.

-

The x-intercept of the Schild plot provides the pA2 value. The Kb is calculated as Kb = 10^(-pA2) . For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

-

Caption: Workflow for a functional antagonism (Schild analysis) assay.

Conclusion

This compound is a highly valuable pharmacological agent characterized by its potent and selective antagonism of the α2C-adrenoceptor. With a binding affinity (Ki) of 28 nM and functional potency (Kb) of 16 nM, combined with a ~100-fold selectivity over other α2 subtypes, it serves as an indispensable tool for elucidating the distinct roles of the α2C-receptor in health and disease. The detailed protocols and pathway information provided herein offer a technical foundation for researchers utilizing JP1302 to explore novel therapeutic strategies for neuropsychiatric and other disorders.

References

- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 2. Neuropsychiatric disorders | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. selleckchem.com [selleckchem.com]

- 8. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]

- 9. Récepteurs couplés à la protéine G et récepteurs 7-TM [cymitquimica.com]

- 10. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. fujita-hu.repo.nii.ac.jp [fujita-hu.repo.nii.ac.jp]

- 18. researchgate.net [researchgate.net]

JP1302 dihydrochloride for neuropsychiatric disorder research

An In-Depth Technical Guide to JP1302 Dihydrochloride for Neuropsychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] Its remarkable selectivity over other α2-adrenoceptor subtypes has established it as a critical pharmacological tool for investigating the specific roles of the α2C-adrenoceptor in the central nervous system (CNS).[3][4] Preclinical evidence strongly suggests that JP1302 possesses antidepressant and antipsychotic-like properties, highlighting the therapeutic potential of targeting the α2C-adrenoceptor for the treatment of various neuropsychiatric disorders.[3][5] This technical guide provides a comprehensive overview of JP1302, including its mechanism of action, pharmacological data, key experimental protocols, and its therapeutic rationale.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) consisting of three subtypes: α2A, α2B, and α2C.[6] These receptors are coupled to the inhibitory G protein (Gi), and their activation by endogenous catecholamines like norepinephrine leads to the inhibition of adenylyl cyclase. This action reduces intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[6][7]

JP1302 exerts its effects by selectively binding to and blocking the α2C-adrenoceptor subtype. This antagonism prevents the receptor from being activated by its natural ligands, thereby inhibiting the entire downstream Gi-coupled signaling cascade. The high selectivity of JP1302 allows researchers to dissect the specific functions of the α2C subtype, distinguishing them from the effects mediated by α2A and α2B receptors, which are associated with different physiological functions like sedation and blood pressure regulation.[3][8]

Pharmacological Profile

The defining characteristic of JP1302 is its high selectivity for the α2C-adrenoceptor subtype, as demonstrated by in vitro binding and functional assays.

Table 1: Receptor Binding Affinity and Antagonism Potency of JP1302

| Receptor Subtype (Human) | Binding Affinity (Kᵢ) in nM | Antagonism Potency (K₈) in nM | Selectivity (fold) vs. α2C |

| α2C-Adrenoceptor | 28[1][9] | 16[3] | - |

| α2A-Adrenoceptor | 1,500 - 3,150[3][10] | - | ~54x - 112x |

| α2B-Adrenoceptor | 1,470 - 2,200[3][10] | - | ~52x - 78x |

Data compiled from multiple sources, highlighting the significantly higher affinity for the α2C subtype.[1][3][9][10]

Preclinical Efficacy in Neuropsychiatric Models

JP1302 has demonstrated significant effects in well-established animal models relevant to depression and psychosis.

Table 2: Summary of Key In Vivo Preclinical Studies

| Model | Species | JP1302 Dose | Key Finding | Implication |

| Forced Swimming Test (FST) | Mouse | 1-10 µmol/kg | Effectively reduced immobility time, comparable to the antidepressant desipramine.[3][8] | Antidepressant-like effect |

| Prepulse Inhibition (PPI) | Rat | 5 µmol/kg | Completely reversed the PPI deficit induced by the NMDA antagonist phencyclidine (PCP).[3][8] | Antipsychotic-like effect |

These findings provide strong support for the hypothesis that selective antagonism of the α2C-adrenoceptor may be a novel therapeutic strategy for neuropsychiatric disorders.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used to characterize JP1302.

In Vitro: Radioligand Binding Assay for Kᵢ Determination

This protocol outlines a method to determine the binding affinity (Ki) of JP1302 for the α2C-adrenoceptor.

Methodology:

-

Tissue/Cell Preparation: Utilize cell membranes from a stable cell line expressing the human α2C-adrenoceptor (e.g., CHO or HEK293 cells).

-

Radioligand: Select a suitable radioligand that binds to the α2C-adrenoceptor, such as [³H]rauwolscine.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand (JP1302).

-

Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo: Prepulse Inhibition (PPI) of Startle Reflex

This protocol details the assessment of the antipsychotic-like potential of JP1302 by measuring its ability to reverse a PCP-induced deficit in PPI.

Methodology:

-

Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a loudspeaker for auditory stimuli, and a platform connected to a transducer to measure the animal's whole-body startle reflex.

-

Acclimation: Place rats individually into the startle chambers and allow them to acclimate for 5-10 minutes with background white noise.

-

Drug Administration: Administer JP1302 (or vehicle) via intraperitoneal (i.p.) injection. After a predetermined absorption time (e.g., 30 minutes), administer phencyclidine (PCP) or saline via subcutaneous (s.c.) injection.

-

Testing Session: Begin the test session after the onset of PCP's effects. The session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong, startle-inducing stimulus (e.g., 120 dB burst of white noise).

-

Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 70-80 dB) presented 100 ms before the startling pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Data Analysis: The primary measure is the percent PPI, calculated for each prepulse intensity. A reduction in PPI in the PCP-treated group compared to the control group indicates a deficit. The reversal of this deficit by JP1302 demonstrates its potential antipsychotic-like activity.[3][8]

Therapeutic Rationale and Future Directions

The preclinical data for JP1302 provides a strong rationale for targeting the α2C-adrenoceptor in neuropsychiatric disorders. Genetic studies in mice, where α2C-receptor knockout leads to an antidepressant-like phenotype, initially paved the way for this hypothesis.[8] JP1302 has served as a key tool to pharmacologically validate this concept, demonstrating that acute antagonism of the receptor can produce similar behavioral effects.

Future research should focus on:

-

Clinical Translation: Investigating the safety, tolerability, and efficacy of selective α2C-antagonists like ORM-12741, which is in clinical development, can provide human validation of this mechanism.[5]

-

Cognitive Enhancement: Given the role of noradrenergic systems in cognition, exploring the pro-cognitive effects of JP1302 in relevant animal models is a promising avenue.[5]

-

Broader Applications: Assessing the utility of α2C-antagonism in other CNS disorders where noradrenergic signaling is dysregulated, such as ADHD and anxiety disorders.

Conclusion

This compound is an invaluable research tool that has been instrumental in elucidating the role of the α2C-adrenoceptor in the CNS. Its high selectivity and proven efficacy in preclinical models of depression and psychosis have validated this receptor as a promising target for novel neuropsychiatric therapeutics. The continued use of JP1302 and the development of similar selective compounds will be crucial for advancing our understanding of brain function and developing next-generation treatments for mental illness.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 10. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]

The α2C-Adrenoceptor: A Pivotal Hub in the Pathophysiology and Treatment of Depression and Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, has emerged as a critical modulator of monoaminergic neurotransmission, playing a significant, albeit complex, role in the pathophysiology of major depressive disorder (MDD) and schizophrenia. Unlike the more ubiquitously expressed α2A subtype, the α2C-adrenoceptor exhibits a more restricted distribution within the central nervous system, with prominent expression in the striatum, hippocampus, and cortical regions. This localization places it at the crossroads of cognitive and affective regulation. Functionally, the α2C-adrenoceptor acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of norepinephrine and other neurotransmitters such as dopamine and serotonin.[1][2] Genetic association studies, preclinical animal models, and post-mortem brain analyses have collectively implicated dysregulation of α2C-adrenoceptor signaling in both depression and schizophrenia. Notably, selective antagonists of the α2C-adrenoceptor have demonstrated antidepressant-like and antipsychotic-like properties in various animal models, suggesting its potential as a promising therapeutic target for these debilitating psychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the current understanding of the α2C-adrenoceptor's role in depression and schizophrenia, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and drug development efforts.

The α2C-Adrenoceptor: A Molecular Overview

The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[4] Upon activation by its endogenous ligands, norepinephrine and epinephrine, the α2C-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling mechanism underlies its modulatory role in neurotransmitter release.

Signaling Pathways

The canonical signaling pathway for the α2C-adrenoceptor involves its interaction with Gi/o proteins. However, evidence suggests the potential for coupling to other G proteins, such as Gs, which could lead to a stimulation of adenylyl cyclase under certain conditions, highlighting the complexity of its signaling repertoire.[2]

Role in Depression

The involvement of α2C-adrenoceptors in depression is supported by multiple lines of evidence. Genetic studies have identified polymorphisms in the ADRA2C gene that are associated with an increased risk for major depressive disorder.[5] Preclinical studies using knockout and overexpression mouse models have provided further insights.

Preclinical Evidence

Mice lacking the α2C-adrenoceptor (α2C-KO) exhibit an antidepressant-like phenotype, characterized by reduced immobility in the forced swim test. Conversely, mice overexpressing the α2C-adrenoceptor display a pro-depressive phenotype with increased immobility in the same test. These findings suggest that blockade of α2C-adrenoceptor function may produce antidepressant effects.

| Animal Model | Behavioral Phenotype (Forced Swim Test) | Reference |

| α2C-Knockout (KO) Mice | Decreased immobility (antidepressant-like) | [6] |

| α2C-Overexpressing (OE) Mice | Increased immobility (pro-depressive) | [6] |

Therapeutic Potential

The antidepressant-like effects observed with genetic inactivation of the α2C-adrenoceptor are mirrored by the pharmacological blockade of this receptor. Selective α2C-adrenoceptor antagonists have been shown to reduce immobility in the forced swim test in rodents, a widely used screening paradigm for antidepressant drugs.

Role in Schizophrenia

The α2C-adrenoceptor's role in schizophrenia is multifaceted, with implications for both the positive and negative symptoms, as well as the cognitive deficits associated with the disorder. The high expression of α2C-adrenoceptors in the striatum, a key region in the dopamine-centric hypothesis of schizophrenia, positions it as a significant modulator of dopaminergic signaling.

Modulation of Dopamine Release

α2C-adrenoceptors located on presynaptic terminals in the striatum act as heteroreceptors to inhibit the release of dopamine. This inhibitory function is particularly relevant in the context of schizophrenia, where dysregulated dopamine transmission is a central feature. Blockade of these receptors would be expected to increase dopamine release, which could have therapeutic implications depending on the specific neural circuit and symptom domain being targeted.

Preclinical Evidence

Animal models of schizophrenia, such as those induced by phencyclidine (PCP), have been instrumental in elucidating the role of α2C-adrenoceptors. In these models, selective α2C-adrenoceptor antagonists have been shown to ameliorate deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in individuals with schizophrenia.[7][8]

| Animal Model | Behavioral Deficit | Effect of α2C-Antagonist | Reference |

| PCP-induced deficits in rats | Social interaction deficits | Amelioration | [3] |

| α2C-Knockout (KO) Mice | Diminished prepulse inhibition | - | [7] |

| α2C-Overexpressing (OE) Mice | Enhanced prepulse inhibition | - | [7] |

Quantitative Data

A comprehensive understanding of the pharmacology of the α2C-adrenoceptor is crucial for the development of targeted therapeutics. The following table summarizes the binding affinities (Ki values) of key endogenous ligands, selective antagonists, and antipsychotic medications for the human α2C-adrenoceptor and other α2-adrenoceptor subtypes.

| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Reference |

| Endogenous Ligands | ||||

| Norepinephrine | - | - | - | [9] |

| Epinephrine | - | - | - | [9] |

| Selective Antagonists | ||||

| ORM-12741 | 8.3 | 0.8 | 0.08 | [10][11] |

| JP-1302 | ~100-fold less than α2C | ~100-fold less than α2C | High affinity | [12] |

| Antipsychotics | ||||

| Clozapine | 90 | - | 51 | [13][14] |

| Risperidone | - | - | - | [15] |

| Olanzapine | - | - | - | [16] |

Experimental Protocols

Reproducible and well-validated experimental protocols are the cornerstone of robust scientific inquiry. This section provides detailed methodologies for key in vitro and in vivo assays used to study the α2C-adrenoceptor.

Radioligand Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the α2C-adrenoceptor.

Materials:

-

Cell membranes expressing the human α2C-adrenoceptor

-

Radioligand (e.g., [3H]MK-912)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of a known non-selective ligand (e.g., 10 µM phentolamine, for non-specific binding), or 50 µL of the test compound dilution.

-

Add 50 µL of the radioligand at a concentration near its Kd value.

-

Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

In Situ Hybridization

This protocol outlines the steps for detecting α2C-adrenoceptor mRNA in brain tissue sections.

Materials:

-

Fresh-frozen or fixed brain tissue sections

-

Digoxigenin (DIG)-labeled antisense riboprobe for ADRA2C mRNA

-

Hybridization buffer

-

Wash solutions (e.g., SSC buffers)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

Chromogenic substrate for AP (e.g., NBT/BCIP)

-

Microscope

Procedure:

-

Prepare brain tissue sections on coated slides.

-

Pretreat the sections to permeabilize the tissue and reduce non-specific binding (e.g., proteinase K treatment, acetylation).

-

Apply the DIG-labeled riboprobe in hybridization buffer to the sections.

-

Incubate overnight at an appropriate temperature (e.g., 65°C) in a humidified chamber to allow for hybridization.

-

Perform a series of stringent washes to remove unbound probe.

-

Incubate the sections with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

Apply the chromogenic substrate and incubate until the desired color intensity is reached.

-

Stop the color reaction, counterstain if desired, and mount the slides.

-

Visualize and quantify the mRNA signal using a microscope.

Forced Swim Test (Mouse)

This behavioral test is used to assess antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Individually place each mouse into the cylinder of water.

-

Record the session, which typically lasts for 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

An increase in the latency to the first bout of immobility and a decrease in the total duration of immobility are indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) Test

This test measures sensorimotor gating, which is often deficient in schizophrenia.

Apparatus:

-

A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the startle response.

Procedure:

-

Acclimatize the animal to the testing chamber for a few minutes.

-

The test session consists of a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: No acoustic stimulus is presented to measure baseline movement.

-

-

The startle response (a whole-body flinch) is measured for each trial.

-

PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone]

-

A higher %PPI indicates better sensorimotor gating.

Conclusion and Future Directions

The α2C-adrenoceptor represents a compelling target for the development of novel therapeutics for depression and schizophrenia. Its distinct neuroanatomical distribution and modulatory role in key neurotransmitter systems provide a strong rationale for its involvement in the pathophysiology of these disorders. The antidepressant-like and antipsychotic-like effects of selective α2C-adrenoceptor antagonists in preclinical models are encouraging and warrant further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which α2C-adrenoceptor dysfunction contributes to the symptom domains of depression and schizophrenia.

-

Conducting clinical trials with highly selective α2C-adrenoceptor antagonists to validate their therapeutic efficacy and safety in patient populations.

-

Identifying biomarkers that could predict treatment response to α2C-adrenoceptor-targeted therapies.

-

Exploring the potential of α2C-adrenoceptor modulators in treating cognitive deficits, a significant unmet need in both depression and schizophrenia.

A deeper understanding of the intricate role of the α2C-adrenoceptor will undoubtedly pave the way for the development of more effective and targeted treatments for these complex and debilitating psychiatric illnesses.

References

- 1. Highly sensitive radioactive in situ hybridization using full length hydrolyzed riboprobes to detect alpha 2 adrenoceptor subtype mRNAs in adult and developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADRA2C adrenoceptor alpha 2C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adrenergic α2C-Receptors Modulate the Acoustic Startle Reflex, Prepulse Inhibition, and Aggression in Mice - PMC [pmc.ncbi.nlm.nih.gov]